In Vitro LOXL2 Inhibitory Potency of C13H16ClN3O5S (as 2-(Aminomethyl)-4-oxo-N-(2-sulfamoylethyl)-4H-chromene-6-carboxamide hydrochloride) vs. Reference Compounds
The compound C13H16ClN3O5S, specifically 2-(Aminomethyl)-4-oxo-N-(2-sulfamoylethyl)-4H-chromene-6-carboxamide hydrochloride, demonstrates an IC50 value of 300 nM against human LOXL2 in a cell-based assay [1]. This places it as a moderately potent inhibitor. For comparison, the reference compound (2-chloropyridin-4-yl)methanamine (a known LOXL2 inhibitor) has a reported IC50 of 126 nM against human LOXL2 in a similar assay [2]. Another advanced LOXL2/3 inhibitor, PXS-5153A, shows an IC50 of <40 nM .
| Evidence Dimension | In vitro LOXL2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 300 nM |
| Comparator Or Baseline | (2-chloropyridin-4-yl)methanamine (IC50 = 126 nM); PXS-5153A (IC50 < 40 nM) |
| Quantified Difference | Target compound is 2.4x less potent than (2-chloropyridin-4-yl)methanamine and >7.5x less potent than PXS-5153A. |
| Conditions | Human LOXL2; Cell-based assay (CHO cells) [1] |
Why This Matters
This intermediate potency (300 nM IC50) distinguishes C13H16ClN3O5S as a useful tool compound for applications where maximal potency is not required, such as probe studies to dissect pathway engagement or as a starting point for medicinal chemistry optimization, allowing researchers to avoid the cost and potential off-target effects of more potent inhibitors.
- [1] MolBiC Database. Bioactivity for Compound CP0853183 against Lysyl Oxidase Homolog 2 (LOXL2). View Source
- [2] Hutchinson, J. H., et al. (2017). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS Medicinal Chemistry Letters, 8(4), 423-427. View Source
